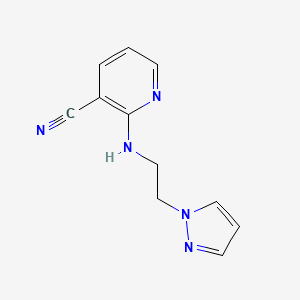
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)nicotinonitrile is a chemical compound with the molecular formula C11H11N5 and a molecular weight of 213.24 g/mol . This compound is characterized by the presence of a pyrazole ring and a nicotinonitrile moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
The synthesis of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with 2-(1H-pyrazol-1-yl)ethylamine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)nicotinonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparaison Avec Des Composés Similaires
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)nicotinonitrile can be compared with other similar compounds such as:
2-(1H-Pyrazol-1-yl)nicotinonitrile: This compound lacks the ethylamino group, making it less versatile in certain synthetic applications.
2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: This compound has a piperidine ring instead of the nicotinonitrile moiety, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the pyrazole ring and the nicotinonitrile moiety, providing a versatile scaffold for various chemical transformations and biological studies.
Propriétés
Formule moléculaire |
C11H11N5 |
|---|---|
Poids moléculaire |
213.24 g/mol |
Nom IUPAC |
2-(2-pyrazol-1-ylethylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H11N5/c12-9-10-3-1-4-13-11(10)14-6-8-16-7-2-5-15-16/h1-5,7H,6,8H2,(H,13,14) |
Clé InChI |
UNZXAYVUZAOFHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)NCCN2C=CC=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5,7-dichlorothieno[3,2-b]pyridine](/img/structure/B14906785.png)

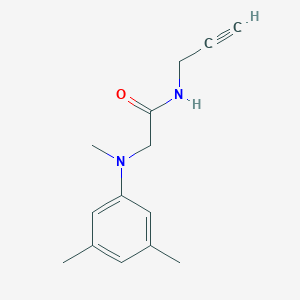
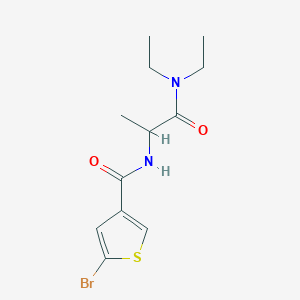
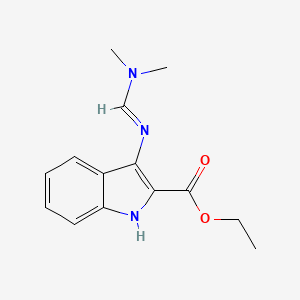
![4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14906806.png)
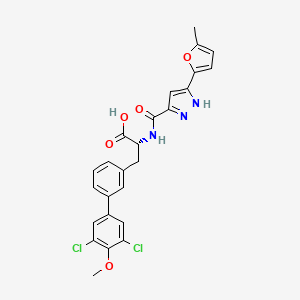

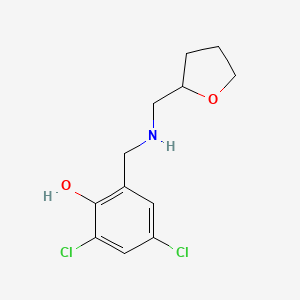
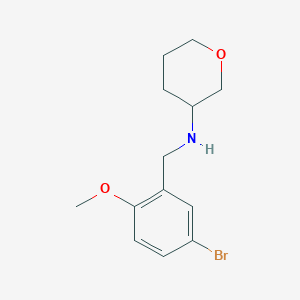

![2-{(E)-2-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethenyl}-5-nitropyrimidine-4,6-diol](/img/structure/B14906854.png)

![tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate](/img/structure/B14906869.png)
